![molecular formula C10H12N2O3 B1488564 3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid CAS No. 1824058-28-7](/img/structure/B1488564.png)
3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid
Overview
Description
3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid, also known as CBMP, is an organic compound found in many plants, fungi, and bacteria. Its structure consists of a cyclobutyl ring with a methoxy group attached to the pyrazine ring. It is an important intermediate in the synthesis of many drugs, and it has been used in the past for its anti-inflammatory and anti-bacterial properties. CBMP has been studied extensively in recent years, and its applications have been explored in many areas of scientific research, including biochemistry and physiology.
Scientific Research Applications
Tuberculosis Treatment Research
The compound has been evaluated for its biological activity against Mycobacterium tuberculosis H37Rv, indicating potential use in tuberculosis treatment research. Studies focus on determining minimal inhibitory concentration (MIC) and PET-inhibiting activity .
Drug Development Studies
Due to its unique properties, this compound is valuable in drug development studies, particularly in the synthesis of new pharmaceuticals that require specific lipophilicity parameters .
Organic Synthesis
Material Science Advancement
Chemical Property Analysis
The compound’s molecular formula and weight are used in chemical property analysis to understand its behavior in different chemical reactions .
Biochemical Studies
Its role in biochemical studies includes understanding the interaction with biological systems, which is crucial for designing compounds with specific biological activities .
Lipophilicity Studies
The calculated (log P) and experimentally measured (log k) lipophilicity parameters of this compound are studied to understand its pharmacokinetic properties .
Antimicrobial Research
Given its activity against Mycobacterium tuberculosis, it may also be studied for its efficacy against other microbial strains, contributing to broader antimicrobial research .
Safety and Hazards
properties
IUPAC Name |
3-(cyclobutylmethoxy)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-9(12-5-4-11-8)15-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGOOFNEGMXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)pyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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